molecular formula C9H14N2O2 B105947 2,2'-(3-Methylpyrazine-2,5-diyl)diethanol CAS No. 96681-84-4

2,2'-(3-Methylpyrazine-2,5-diyl)diethanol

Cat. No. B105947
CAS RN: 96681-84-4
M. Wt: 182.22 g/mol
InChI Key: YYASYPOIIGDZPS-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of 2,2’-(3-Methylpyrazine-2,5-diyl)diethanol is C9H14N2O2 . This compound has a molecular weight of 182.22 g/mol .

Scientific Research Applications

Aroma Compound Formation in Food Chemistry

In a study on the formation of aroma compounds, researchers found that the reaction between l-ascorbic acid and amino acids like l-threonine and l-serine can lead to the formation of various pyrazines, which are key contributors to aroma in food products. This process was influenced by different pH levels, which suggests that derivatives of pyrazines, similar in structure to 2,2'-(3-Methylpyrazine-2,5-diyl)diethanol, play a significant role in food chemistry and flavoring (Yu & Zhang, 2010).

Crystal Structure and Tautomeric Transformations

Another study explored the tautomeric transformations of certain pyrazol derivatives in solutions and the gas phase, providing insights into the structural dynamics of these compounds, which is crucial for their application in material science and pharmaceuticals (Chmutova et al., 2001).

High-spin Molecules and Magnets

Research into diol-type ligands, related in function to 2,2'-(3-Methylpyrazine-2,5-diyl)diethanol, has led to the development of new high-spin molecules and single-molecule magnets. These findings have significant implications for the fields of magnetism and materials science, as they open new avenues for the design and synthesis of materials with novel magnetic properties (Tasiopoulos & Perlepes, 2008).

Catalysis and Chemical Synthesis

In catalysis, a study on Cu–TiO2 catalysts supported on γ-Al2O3 demonstrated their effectiveness in glycerol cyclization with amines to produce pyrazinyl compounds. This research underscores the catalytic potential of pyrazine derivatives in facilitating chemical transformations, relevant for industrial chemistry and synthesis (Li et al., 2013).

Enantioselective Synthesis

The catalytic activity of axially chiral biaryl diols in enantioselective hetero-Diels-Alder reactions highlights the importance of diol compounds in asymmetric synthesis. Such catalysts, similar in concept to 2,2'-(3-Methylpyrazine-2,5-diyl)diethanol, enable the production of chiral compounds, which are crucial in pharmaceuticals (Unni et al., 2005).

properties

IUPAC Name

2-[5-(2-hydroxyethyl)-6-methylpyrazin-2-yl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O2/c1-7-9(3-5-13)10-6-8(11-7)2-4-12/h6,12-13H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYASYPOIIGDZPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CN=C1CCO)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90538504
Record name 2,2'-(3-Methylpyrazine-2,5-diyl)di(ethan-1-ol)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90538504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2'-(3-Methylpyrazine-2,5-diyl)diethanol

CAS RN

96681-84-4
Record name 2,2'-(3-Methylpyrazine-2,5-diyl)di(ethan-1-ol)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90538504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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